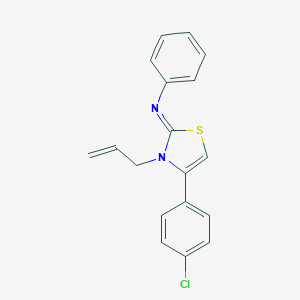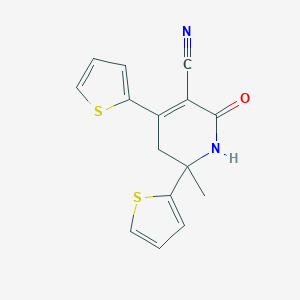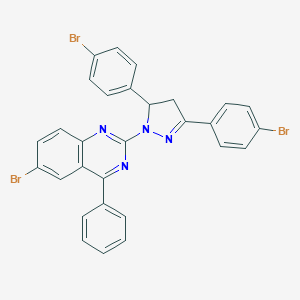
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine, commonly known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer treatment.
Scientific Research Applications
Antimicrobial Agents
This compound has been investigated for its potential as an antimicrobial agent. The thiazole ring, a common motif in many biologically active molecules, may contribute to the compound’s ability to inhibit the growth of various bacteria and fungi. Its efficacy against Gram-negative bacteria and its potent antifungal activity against species like Candida albicans and Candida glabrata are particularly noteworthy .
Anticonvulsant Activity
The compound’s structure is conducive to anticonvulsant activity. It may act as a positive allosteric modulator of the GABA_A receptor at the benzodiazepine binding site, which is a common mechanism for many anticonvulsant drugs. This application is supported by in vivo studies and in silico evaluations that suggest a promising potential for treating seizure disorders .
Polymer Synthesis
The structural elements of this compound, particularly the chlorophenyl group, make it a candidate for use in polymer synthesis. It could serve as a precursor for creating rigid and temperature-resistant polymers, which have applications in industries requiring materials that can withstand extreme conditions .
Enzyme Inhibition
The compound’s potential to act as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase, has been suggested. This could have implications for the treatment of conditions like glaucoma or edema, where inhibition of carbonic anhydrase can be therapeutically beneficial .
properties
IUPAC Name |
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2S/c1-2-12-21-17(14-8-10-15(19)11-9-14)13-22-18(21)20-16-6-4-3-5-7-16/h2-11,13H,1,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVXLZXCGBCIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[5-(4-Chlorophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415102.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415106.png)

![3-(2-Methyl-2-propenyl)-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B415110.png)
![2-(1,3-Benzoxazol-2-yl)-3-[4-(1-piperidinylsulfonyl)anilino]acrylaldehyde](/img/structure/B415111.png)
![5-bromo-3-[4-(6-chloro-4-phenylquinolin-2-yl)anilino]indol-2-one](/img/structure/B415112.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415114.png)
![4-[(7-Iododibenzo[a,c]phenazin-11-yl)oxy]phenylamine](/img/structure/B415115.png)
![[3,5-Bis-(4-bromo-phenyl)-4,5-dihydro-pyrazol-1-yl]-(4-bromo-phenyl)-methanone](/img/structure/B415117.png)
![1-{4-[(6-Bromo-4-phenyl-2-quinazolinyl)amino]phenyl}-3-phenyl-2-propen-1-one](/img/structure/B415120.png)
![2-Iodo-dibenzo[a,c]phenazine](/img/structure/B415121.png)
![N'-[3-nitro-4-(4-morpholinyl)benzylidene]-2-(5-phenyl-2H-tetraazol-2-yl)acetohydrazide](/img/structure/B415122.png)
